Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of spiro[indoline-3,4'-piperidine] derivatives often involves high-yielding steps starting from readily available precursors. Freund and Mederski outlined a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline, through anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000). Similarly, Xie et al. developed a simple synthetic route for 1′-H-spiro(indoline-3,4′-piperidine) derivatives, highlighting the versatility of these compounds in accessing GPCR target compounds (Xie et al., 2004).
Molecular Structure Analysis
The molecular structure of tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate showcases a spirocyclic architecture, which is pivotal for its biological and chemical properties. The spiro linkage between the indoline and piperidine rings introduces rigidity and defines the spatial arrangement of the molecule, influencing its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Spiro[indoline-3,4'-piperidine] derivatives participate in various chemical reactions, including cyclization, substitution, and catalyzed transformations. Liang et al. detailed a synthetic strategy to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives via AgOTf/PPh3-catalyzed tandem cyclization, demonstrating the compound's reactivity and functionalization potential (Liang et al., 2020).
Scientific Research Applications
Synthetic Routes and Chemical Transformations :
- A study by Freund and Mederski (2000) developed a high-yielding synthetic route to create the spiro[indoline-3,4'-piperidine]-2-one system, which could be transformed into unprotected dihydroindoles, indicating its utility in complex chemical syntheses (Freund & Mederski, 2000).
- Teng, Zhang, and Mendonça (2006) described an efficient synthesis of a spirocyclic oxindole analogue, demonstrating the compound's potential for large-scale synthesis without requiring chromatographic purification (Teng, Zhang, & Mendonça, 2006).
- Xie, Huang, Fang, and Zhu (2004) developed a simple synthetic route for 1'-H-spiro(indoline-3,4'-piperidine) and its derivatives, highlighting the compound's versatility as a template for synthesizing GPCR-targeted compounds (Xie et al., 2004).
Applications in Medicinal Chemistry :
- Li, Wu, Tian, Zhang, and Wu (2013) synthesized novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, identifying potent c-Met/ALK dual inhibitors with significant tumor growth inhibition properties in human gastric carcinoma models (Li et al., 2013).
- A study by Ong et al. (1983) synthesized a series of 1-arylspiro[indoline-3,4'-piperidine]s and evaluated them for potential antidepressant activity, demonstrating marked activity with certain analogues (Ong et al., 1983).
Catalysis and Reaction Development :
- Sugimoto et al. (2023) reported a guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reaction using spiro[indoline-3,4'-piperidine], enabling the synthesis of optically active spiro compounds (Sugimoto et al., 2023).
- Liang et al. (2020) developed a synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamates via a catalyzed tandem cyclization process, demonstrating the compound's utility in diastereoselective syntheses (Liang et al., 2020).
Safety And Hazards
Future Directions
Spiro[indoline-3,4’-piperidine] scaffolds are very important in drug design processes . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents . This suggests that Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate may have potential applications in the development of new drugs in the future.
properties
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENCMIPDBWGMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465910 | |
Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
180465-84-3 | |
Record name | 1,1-Dimethylethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180465-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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